1-(3-chlorophenyl)-N-(3-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(3-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound with a complex structure that includes a triazole ring, chlorophenyl, and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(3-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chlorobenzoyl chloride with 3-ethylphenylamine to form an intermediate amide. This intermediate is then reacted with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(3-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-1-ethyl-3-(3-ethylphenyl)urea
- 1-(3-chlorophenyl)-3-(4-ethylphenyl)urea
Uniqueness
1-(3-chlorophenyl)-N-(3-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific structure, which includes a triazole ring This structure imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(3-ethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-13-6-4-8-15(10-13)21-18(24)17-20-12(2)23(22-17)16-9-5-7-14(19)11-16/h4-11H,3H2,1-2H3,(H,21,24) |
InChI Key |
RHTGTUDGABQJKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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